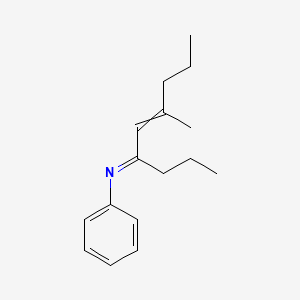![molecular formula C18H21NO2 B14570562 Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- CAS No. 61293-98-9](/img/structure/B14570562.png)
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxyethyl group and a methylphenyl group attached to the nitrogen atom of the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 4-methylaniline to form the desired acetamide compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenoxy and methylphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-N-methyl-
- Acetamide, N-(2-methylphenyl)-
- N-(2-(4-ethylphenoxy)ethyl)acetamide
Comparison
Compared to similar compounds, Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- is unique due to the presence of both phenoxyethyl and methylphenyl groups. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
61293-98-9 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-14-4-8-17(9-5-14)19(16(3)20)12-13-21-18-10-6-15(2)7-11-18/h4-11H,12-13H2,1-3H3 |
InChI Key |
FEWKMWJQSGPJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester](/img/structure/B14570497.png)



![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-methylphenyl)-](/img/structure/B14570527.png)


![3-Ethoxy-3-methyl-4-oxo-1,4-dihydrofuro[3,4-b]quinoxalin-4-ium-9(3H)-olate](/img/structure/B14570544.png)
![1H-Pyrrolo[3,2-c]quinoline, 2,3-diphenyl-](/img/structure/B14570545.png)



